Heptane-1,7-diyl dinonanoate
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Overview
Description
Heptane-1,7-diyl dinonanoate is a chemical compound characterized by its unique structure, which includes a heptane backbone with dinonanoate groups attached at the 1 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,7-diyl dinonanoate typically involves the esterification of heptane-1,7-diol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptane-1,7-diyl dinonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and heptane-1,7-dicarboxylic acid.
Reduction: Heptane-1,7-diol and nonanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Heptane-1,7-diyl dinonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of heptane-1,7-diyl dinonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and heptane-1,7-diol, which can further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptane-1,7-diyl diformate: Similar structure but with formate groups instead of nonanoate groups.
Heptane-1,7-diyl diacetate: Contains acetate groups instead of nonanoate groups.
Heptane-1,7-diyl dibutyrate: Features butyrate groups instead of nonanoate groups.
Uniqueness
Heptane-1,7-diyl dinonanoate is unique due to its longer alkyl chain (nonanoate groups), which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of high-performance polymers and specialty chemicals.
Properties
CAS No. |
5453-30-5 |
---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
7-nonanoyloxyheptyl nonanoate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-12-16-20-24(26)28-22-18-14-11-15-19-23-29-25(27)21-17-13-10-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
QLZXRFAUNOYXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCC |
Origin of Product |
United States |
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